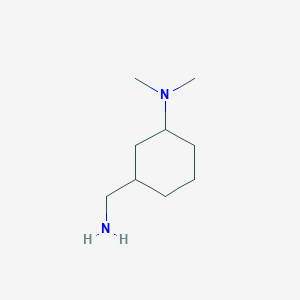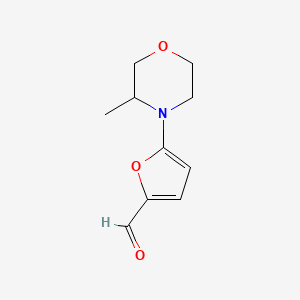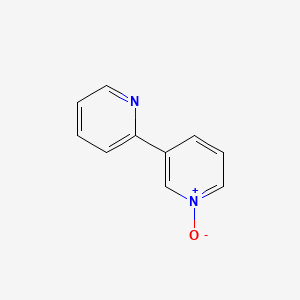
(2,3,6-Trimethylcyclohexyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3,6-Trimethylcyclohexyl)methanol is an organic compound with the molecular formula C10H20O It is a cyclohexane derivative with three methyl groups and a hydroxyl group attached to the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,6-Trimethylcyclohexyl)methanol typically involves the hydrogenation of the corresponding cyclohexenyl compound. One common method is the hydrogenation of 1-(2,3,6-trimethylcyclohexenyl)-1-alken-3-ones using ruthenium catalysts . The reaction conditions often include elevated temperatures and pressures to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(2,3,6-Trimethylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated cyclohexane derivatives.
科学研究应用
(2,3,6-Trimethylcyclohexyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems and its role as a biochemical reagent.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
作用机制
The mechanism by which (2,3,6-Trimethylcyclohexyl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic cyclohexane ring can interact with lipid membranes, affecting membrane fluidity and function .
相似化合物的比较
Similar Compounds
(2,4,6-Trimethylcyclohexyl)methanol: Another trimethylcyclohexyl derivative with similar structural properties.
Cyclohexanol: A simpler cyclohexane derivative with a single hydroxyl group.
Menthol: A naturally occurring compound with a similar cyclohexane structure and hydroxyl group.
Uniqueness
(2,3,6-Trimethylcyclohexyl)methanol is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and physical properties. This unique structure can lead to distinct interactions with biological targets and different applications compared to other similar compounds .
属性
分子式 |
C10H20O |
|---|---|
分子量 |
156.26 g/mol |
IUPAC 名称 |
(2,3,6-trimethylcyclohexyl)methanol |
InChI |
InChI=1S/C10H20O/c1-7-4-5-8(2)10(6-11)9(7)3/h7-11H,4-6H2,1-3H3 |
InChI 键 |
ZLUFRFPTYNFOQV-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(C(C1C)CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 2-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B13152826.png)

![3-Propyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B13152846.png)



![[4-(Trifluoromethyl)phenyl]methanesulfonyl fluoride](/img/structure/B13152863.png)
![3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13152866.png)




